Cas no 685543-66-2 (RR-11a analog)

RR-11a analog structure
Nome del prodotto:RR-11a analog
RR-11a analog Proprietà chimiche e fisiche
Nomi e identificatori
-
- RR-11a analog
- ethyl (E)-4-[(2-amino-2-oxoethyl)-[[(2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]amino]-4-oxobut-2-enoate
- BDBM22114
- aza-peptide Michael acceptor, 7a
- ethyl (2E)-4-[(2S)-2-[(2S)-2-{[(benzyloxy)carbonyl]amino}propanamido]-N''-(carbamoylmethyl)propanehydrazido]-4-oxobut-2-enoate
- CS-0086005
- AKOS040736823
- HY-112205A
- F94232
- 685543-66-2
- CHEMBL541460
- SCHEMBL12022495
- MS-29133
- DA-57542
-
- Inchi: 1S/C22H29N5O8/c1-4-34-19(30)11-10-18(29)27(12-17(23)28)26-21(32)15(3)24-20(31)14(2)25-22(33)35-13-16-8-6-5-7-9-16/h5-11,14-15H,4,12-13H2,1-3H3,(H2,23,28)(H,24,31)(H,25,33)(H,26,32)/b11-10+/t14-,15-/m0/s1
- Chiave InChI: YGVKPQSVBJEMMQ-BWLFODOESA-N
- Sorrisi: O=C([C@H](C)NC(=O)OCC1C=CC=CC=1)N[C@@H](C)C(NN(C(/C=C/C(=O)OCC)=O)CC(N)=O)=O
Proprietà calcolate
- Massa esatta: 491.20161290g/mol
- Massa monoisotopica: 491.20161290g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 35
- Conta legami ruotabili: 13
- Complessità: 810
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 0
- Superficie polare topologica: 186
RR-11a analog Informazioni sulla sicurezza
- Condizioni di conservazione:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
RR-11a analog Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-112205A-50mg |
RR-11a analog |
685543-66-2 | 98.40% | 50mg |
¥27500 | 2023-08-31 | |
1PlusChem | 1P01MW0G-5mg |
RR-11a analog |
685543-66-2 | 98% | 5mg |
$666.00 | 2024-04-22 | |
1PlusChem | 1P01MW0G-10mg |
RR-11a analog |
685543-66-2 | 98% | 10mg |
$906.00 | 2024-04-22 | |
MedChemExpress | HY-112205A-100mg |
RR-11a analog |
685543-66-2 | 98.40% | 100mg |
¥39500 | 2023-08-31 | |
MedChemExpress | HY-112205A-10mM*1 mL in DMSO |
RR-11a analog |
685543-66-2 | 98.42% | 10mM*1 mL in DMSO |
¥4866 | 2024-04-17 | |
Ambeed | A1176832-250mg |
Ethyl (E)-4-(1-(2-amino-2-oxoethyl)-2-(((benzyloxy)carbonyl)-L-alanyl-L-alanyl)hydrazinyl)-4-oxobut-2-enoate |
685543-66-2 | 99% | 250mg |
$2735.0 | 2025-02-28 | |
1PlusChem | 1P01MW0G-100mg |
RR-11a analog |
685543-66-2 | 98% | 100mg |
$4042.00 | 2024-04-22 | |
Ambeed | A1176832-50mg |
Ethyl (E)-4-(1-(2-amino-2-oxoethyl)-2-(((benzyloxy)carbonyl)-L-alanyl-L-alanyl)hydrazinyl)-4-oxobut-2-enoate |
685543-66-2 | 99% | 50mg |
$1019.0 | 2025-02-28 | |
Ambeed | A1176832-1mg |
Ethyl (E)-4-(1-(2-amino-2-oxoethyl)-2-(((benzyloxy)carbonyl)-L-alanyl-L-alanyl)hydrazinyl)-4-oxobut-2-enoate |
685543-66-2 | 99% | 1mg |
$114.0 | 2025-02-28 | |
MedChemExpress | HY-112205A-10mg |
RR-11a analog |
685543-66-2 | 98.42% | 10mg |
¥6900 | 2024-04-17 |
RR-11a analog Letteratura correlata
-
Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
R. Scott Martin,Andrew J. Gawron,Fiona B. Regan,Eithne Dempsey,Susan M. Lunte Analyst, 2001,126, 277-280
685543-66-2 (RR-11a analog) Prodotti correlati
- 1820649-64-6(tert-Butyl N-[4-(sec-butyl)pyrimidin-5-yl]carbamate)
- 5730-76-7(Methyl 4'-aminobiphenyl-4-carboxylate)
- 53888-91-8(Benzoic acid, 4-(dimethylphosphinyl)-)
- 1526787-20-1(4-N-[(4-chlorophenyl)methyl]-2-N-methylquinazoline-2,4-diamine)
- 924898-11-3(4-[2-(6-methylpyridin-2-yl)-2-oxoethyl]quinoline-6-carbonitrile)
- 18800-01-6(2-Iodothiophene-3-carbonitrile)
- 1797577-58-2(N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide)
- 876870-97-2(N-cyclooctyl-2-(methylsulfanyl)pyridine-3-carboxamide)
- 1428357-16-7(N-cyclopropyl-5-methyl-N-(thiophen-3-yl)methyl-1,2-oxazole-4-carboxamide)
- 1396811-74-7(1-acetyl-N-(3,3-diphenylpropyl)azetidine-3-carboxamide)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:685543-66-2)RR-11a analog

Purezza:99%/99%/99%/99%/99%/99%
Quantità:5mg/10mg/25mg/50mg/100mg/250mg
Prezzo ($):226.0/339.0/611.0/917.0/1375.0/2462.0